molecular formula C12H17NO3S B2778771 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 1541926-35-5

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2778771
CAS No.: 1541926-35-5
M. Wt: 255.33
InChI Key: WFGXXUWLNNIMJC-UHFFFAOYSA-N
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Description

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that features a tetrahydropyran ring, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multiple steps, starting with the preparation of the tetrahydropyran and thiophene intermediates. The hydroxyl group on the tetrahydropyran ring can be introduced through selective oxidation reactions. The final step often involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow microreactor systems could be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetamide group would produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(pyridin-3-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide is unique due to the presence of both a tetrahydropyran ring and a thiophene ring, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c14-11(7-10-1-6-17-8-10)13-9-12(15)2-4-16-5-3-12/h1,6,8,15H,2-5,7,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGXXUWLNNIMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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